

Using Xanthine oxidase-IN-10 in vivo in mouse models of gout

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Compound of Interest		
Compound Name:	Xanthine oxidase-IN-10	
Cat. No.:	B15578321	Get Quote

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vivo use of a representative xanthine oxidase inhibitor, referred to herein as **Xanthine Oxidase-IN-10**, in a mouse model of gout.

Disclaimer: Information regarding a specific compound named "Xanthine Oxidase-IN-10" is not available in the provided search results. The following application notes and protocols are a generalized example based on published research on other xanthine oxidase inhibitors, such as N-(9,10-anthraquinone-2-ylcarbonyl) xanthine oxidase inhibitors (NAY), allopurinol, and febuxostat, and are intended to serve as a comprehensive guide for the preclinical evaluation of novel xanthine oxidase inhibitors.

Application Notes Introduction

Gout is a painful inflammatory arthritis driven by the deposition of monosodium urate crystals in and around the joints, a condition that arises from sustained high levels of uric acid in the blood (hyperuricemia).[1] Xanthine oxidase (XO) is a pivotal enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2][3][4] The production of uric acid by xanthine oxidase also generates reactive oxygen species (ROS), which contribute to oxidative stress.[2][5][6] Consequently, the inhibition of xanthine oxidase is a primary therapeutic strategy for managing gout and hyperuricemia.[1][7] Xanthine oxidase inhibitors work by reducing the production of uric acid.[1]



Preclinical In Vivo Model: Potassium Oxonate-Induced Hyperuricemia in Mice

A commonly used and effective animal model for studying hyperuricemia is the potassium oxonate-induced model in mice.[8][9][10] Potassium oxonate is a uricase inhibitor, and since mice, unlike humans, possess the uricase enzyme that breaks down uric acid, its inhibition leads to an accumulation of uric acid in the blood, mimicking hyperuricemia.[8][9] This model is well-suited for evaluating the efficacy of xanthine oxidase inhibitors in lowering serum uric acid levels and assessing their effects on related biochemical and inflammatory markers.

Data Presentation

The following tables present example data from a study on a novel xanthine oxidase inhibitor (referred to as "Test Compound" which stands in for **Xanthine Oxidase-IN-10**) in a potassium oxonate-induced hyperuricemia mouse model.

Table 1: Effect of Test Compound on Serum Biochemistry

Group	Dose (mg/kg)	Uric Acid (µmol/L)	Creatinine (µmol/L)	Blood Urea Nitrogen (mmol/L)
Normal Control	-	110.5 ± 10.2	45.3 ± 4.1	7.2 ± 0.8
Model Control (Potassium Oxonate)	-	250.8 ± 20.5	68.9 ± 5.7	12.5 ± 1.3
Allopurinol (Positive Control)	10	135.2 ± 12.1	50.1 ± 4.5	8.1 ± 0.9
Test Compound (Low Dose)	10	198.4 ± 18.3	60.7 ± 5.1	10.9 ± 1.1
Test Compound (Medium Dose)	20	165.7 ± 15.2	55.4 ± 4.8	9.5 ± 1.0
Test Compound (High Dose)	40	140.1 ± 13.5	51.2 ± 4.6	8.4 ± 0.9



Data are expressed as mean ± SEM.

Table 2: Effect of Test Compound on Liver Xanthine Oxidase (XO) Activity and Renal Inflammatory Cytokines

Group	Dose (mg/kg)	Liver XO Activity (U/g protein)	Renal TNF- α (pg/mg protein)	Renal IL-6 (pg/mg protein)	Renal IL-1β (pg/mg protein)
Normal Control	-	1.2 ± 0.1	25.6 ± 2.4	30.1 ± 2.8	15.4 ± 1.5
Model Control (Potassium Oxonate)	-	3.5 ± 0.3	60.2 ± 5.5	75.8 ± 6.9	40.7 ± 3.8
Allopurinol (Positive Control)	10	1.5 ± 0.1	35.8 ± 3.2	42.3 ± 3.9	22.1 ± 2.1
Test Compound (Low Dose)	10	2.8 ± 0.2	52.1 ± 4.8	65.4 ± 6.0	35.2 ± 3.3
Test Compound (Medium Dose)	20	2.1 ± 0.2	45.3 ± 4.1	54.8 ± 5.1	28.9 ± 2.7
Test Compound (High Dose)	40	1.6 ± 0.1	38.9 ± 3.6	45.1 ± 4.2	24.5 ± 2.3

Data are expressed as mean ± SEM.

Experimental Protocols Induction of Hyperuricemia in Mice



This protocol describes the induction of hyperuricemia in male Kunming mice (or a similar strain) using potassium oxonate.[8][9]

Materials:

- Male Kunming mice (20 ± 2 g)
- Potassium oxonate
- 0.5% Sodium carboxymethylcellulose (CMC-Na) solution
- Gavage needles
- Animal balance

Procedure:

- Acclimatize male Kunming mice for one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.
- Prepare a suspension of potassium oxonate in 0.5% CMC-Na solution at a concentration of 25 mg/mL.
- Weigh each mouse and calculate the required volume for a dose of 250 mg/kg.
- Administer 250 mg/kg of potassium oxonate via oral gavage once daily for seven consecutive days to all mice except the normal control group.[8][9] The normal control group should receive an equivalent volume of the vehicle (0.5% CMC-Na).

Administration of Xanthine Oxidase-IN-10

This protocol outlines the preparation and administration of the test compound.

Materials:

- Xanthine Oxidase-IN-10 (Test Compound)
- Allopurinol (Positive Control)



- Vehicle (e.g., 0.5% CMC-Na or distilled water)
- Gavage needles

Procedure:

- Prepare suspensions of the test compound at the desired concentrations (e.g., 1, 2, and 4 mg/mL for doses of 10, 20, and 40 mg/kg, respectively) in the chosen vehicle.[8][9]
- Prepare a suspension of allopurinol at a concentration of 1 mg/mL for a dose of 10 mg/kg.[8]
- One hour after the administration of potassium oxonate, administer the test compound, allopurinol, or vehicle to the respective groups via oral gavage.
- Continue this treatment regimen for seven consecutive days.

Sample Collection and Biochemical Analysis

This protocol details the collection of blood and liver tissue for analysis.

Materials:

- Anesthetic (e.g., isoflurane, pentobarbital)
- Heparinized or non-heparinized collection tubes
- Centrifuge
- -80°C freezer
- Phosphate buffered saline (PBS)
- Tissue homogenizer
- Commercial assay kits for uric acid, creatinine, BUN, and xanthine oxidase activity

Procedure:



- On the eighth day, after a 12-hour fast, anesthetize the mice.
- Collect blood via cardiac puncture into non-heparinized tubes.
- Allow the blood to clot at room temperature for one hour, then centrifuge at 3000 rpm for 10 minutes to separate the serum.
- Store the serum at -80°C until analysis.
- Perfuse the liver with cold PBS to remove blood, then excise and weigh the liver. A portion of the liver should be snap-frozen in liquid nitrogen and stored at -80°C.
- Measure serum levels of uric acid, creatinine, and blood urea nitrogen (BUN) using commercially available assay kits according to the manufacturer's instructions.
- To measure liver xanthine oxidase activity, homogenize a weighed portion of the liver in an appropriate buffer.[10]
- Centrifuge the homogenate and collect the supernatant.
- Determine the protein concentration of the supernatant using a BCA or Bradford assay.
- Measure the xanthine oxidase activity in the supernatant using a commercial kit, normalizing the activity to the protein concentration.[8][9]

Analysis of Inflammatory Markers

This protocol describes the measurement of inflammatory cytokines and proteins in the NLRP3 inflammasome pathway in kidney tissue.

Materials:

- Excised kidney tissue
- RIPA buffer with protease and phosphatase inhibitors
- Tissue homogenizer
- ELISA kits for TNF-α, IL-6, and IL-1β



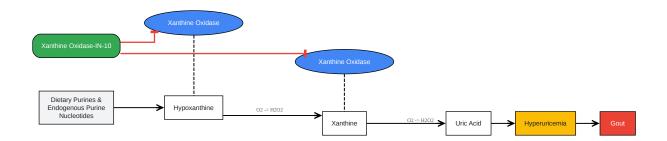
- Antibodies for Western blotting (NLRP3, ASC, Caspase-1, GLUT9, OAT1, OAT3)
- SDS-PAGE and Western blotting equipment

Procedure:

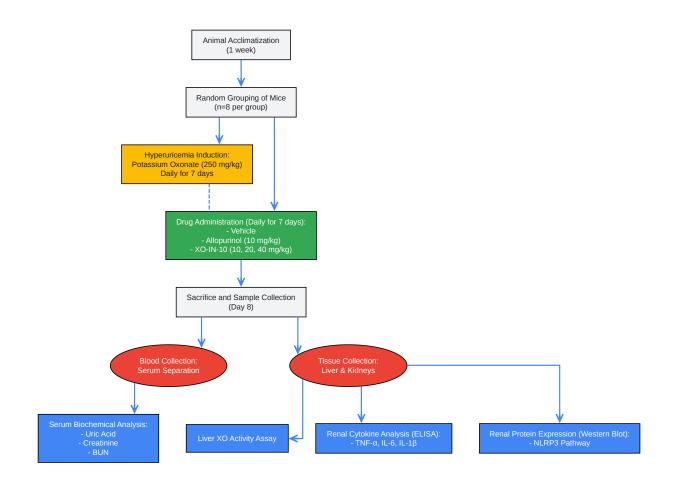
- Homogenize a weighed portion of kidney tissue in RIPA buffer.
- Centrifuge the homogenate and collect the supernatant.
- Measure the levels of TNF- α , IL-6, and IL-1 β in the supernatant using specific ELISA kits according to the manufacturer's protocols.[9]
- Perform Western blot analysis on the tissue lysates to determine the protein expression levels of NLRP3, ASC, Caspase-1, GLUT9, OAT1, and OAT3.[9]

Visualizations Signaling Pathway









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